molecular formula C18H17BrClNO3S B15099521 N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B15099521
M. Wt: 442.8 g/mol
InChI Key: DCFPELMTUFWMMS-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group, a chlorobenzamide moiety, and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions:

    Amidation Reactions: The formation of the benzamide moiety is often accomplished through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Oxidation Reactions: The dioxidotetrahydrothiophenyl group is typically introduced through oxidation reactions involving sulfur-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dichloromethane (DCM), ethanol, acetonitrile

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Oxidative Stress Modulation: Affecting the balance of reactive oxygen species (ROS) and antioxidant defenses in cells.

Comparison with Similar Compounds

N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide:

    N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide: The presence of a 2-methylpropoxy group in this compound differentiates it from the target compound, affecting its reactivity and biological activity.

Properties

Molecular Formula

C18H17BrClNO3S

Molecular Weight

442.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H17BrClNO3S/c19-15-3-1-2-13(10-15)11-21(17-8-9-25(23,24)12-17)18(22)14-4-6-16(20)7-5-14/h1-7,10,17H,8-9,11-12H2

InChI Key

DCFPELMTUFWMMS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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